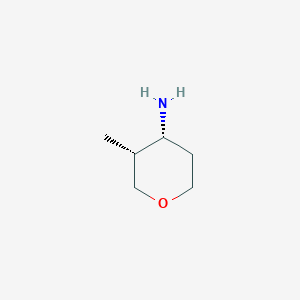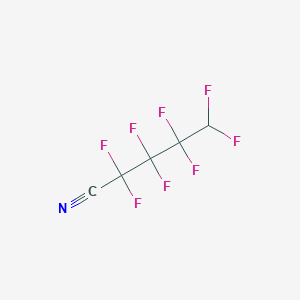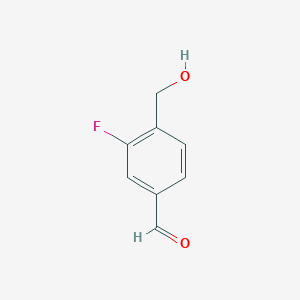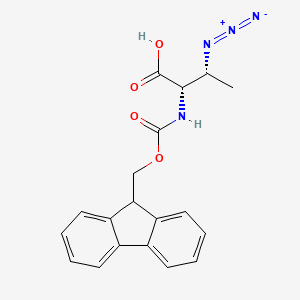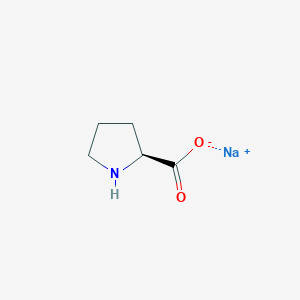
L-Proline sodium salt
Descripción general
Descripción
L-Proline sodium salt is a compound that has been developed due to the unique role of L-Proline in the folding and structure of proteins . It has been proven to be a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .
Synthesis Analysis
The synthesis of L-Proline sodium salt involves a two-step intramitochondrial process catalyzed by aldehyde dehydrogenase 18 family member A1 (ALDH18A1) and pyrroline-5-carboxylate reductase 1 (PYCR1) enzymes .
Molecular Structure Analysis
The molecular formula of L-Proline sodium salt is C5H10NNaO2 . The molecular weight is 137.11200 .
Chemical Reactions Analysis
L-Proline analogues have been shown to induce a transient stress response in cells, comparable with that of heat shock stress . Many analogues are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .
Aplicaciones Científicas De Investigación
Enhancing Sweetness in Artificial Sweeteners
L-Proline enhances the taste of artificial sweeteners (e.g., sodium saccharin, sucralose, aspartame). By adding 1-10% L-Proline to sweeteners, sweetness is amplified, taste is mellowed, and a longer-lasting aftertaste similar to natural sweeteners is achieved .
Chiral Ionic Liquids (CILs) Synthesis
L-Proline-based chiral ionic liquids (CILs) have been developed. These novel CILs serve as efficient catalysts in asymmetric synthesis. They are prepared using L-Proline as either a cation or anion, combined with suitable counter-ions .
Salt Tolerance Mechanism in Rice
Exogenously applied proline improves plant salt tolerance by reducing the destructive effects of salinity. It enhances water potential and leaf content, thereby restoring water usage efficiency .
Antioxidant Properties and Stress Response
L-Proline plays a role in stress response and acts as an antioxidant. Its accumulation in plants helps protect against oxidative damage caused by various stressors, including salinity .
Mecanismo De Acción
Target of Action
L-Proline sodium salt, also known as Sodium (S)-pyrrolidine-2-carboxylate , is a derivative of the amino acid proline. It has been found to target both enantiomers of mandelic acid, acting as a resolution agent . This means it can separate the R- and S-enantiomers of mandelic acid from a racemic mixture by varying the stoichiometry .
Mode of Action
It is known that proline plays a crucial role in the proper functioning of joints and tendons and helps maintain and strengthen heart muscles . It is also involved in the process of glycogenesis, where it is oxidized to form L-Glutamic acid .
Biochemical Pathways
Proline is unique among the proteinogenic amino acids due to its specific accumulation in response to multiple types of stress . The biochemical pathways of proline biosynthesis and degradation are complex and still await complete characterization in plants . Proline is synthesized from glutamic acid and is an essential component of collagen . It is also involved in the metabolism of plants, where it plays a role in tissue-specific regulation and subcellular compartmentation .
Pharmacokinetics
A study on a salt cocrystal of diclofenac sodium-l-proline showed that the solubility and dissolution rate of these multicomponent crystals were superior to those of diclofenac sodium alone .
Result of Action
The molecular and cellular effects of L-Proline sodium salt’s action are largely dependent on its role as a resolution agent and its involvement in proline metabolism. It has been shown to resolve both R- and S-enantiomers of mandelic acid from a racemic mixture . In terms of proline metabolism, it plays a crucial role in the proper functioning of joints and tendons and helps maintain and strengthen heart muscles .
Action Environment
The action, efficacy, and stability of L-Proline sodium salt can be influenced by various environmental factors. For instance, proline has been shown to play a defensive role under environmental stress in plants . It can protect proteins and enzymes by stabilizing their structures and preventing aggregation during refolding . Moreover, proline has been found to increase the activities of certain enzymes and enhance antioxidant activities under high-salt conditions .
Safety and Hazards
Propiedades
IUPAC Name |
sodium;(2S)-pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.Na/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);/q;+1/p-1/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTQWXGMRNLXQC-WCCKRBBISA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



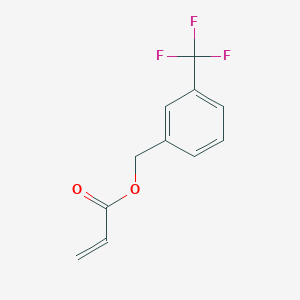


![[6-(Diethoxy-phosphorylamino)-hexyl]-phosphoramidic acid diethyl ester](/img/structure/B3040003.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B3040004.png)

